2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-1-ol
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Overview
Description
2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-1-ol is a chemical compound with the molecular formula C11H23NO2 It is known for its unique structure, which includes a tetramethyloxolane ring and an amino alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-1-ol typically involves the reaction of 2,2,5,5-tetramethyloxolane with an appropriate amine and a propanol derivative. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity. For instance, the ring closure of 2,5-dimethylhexane-2,5-diol using acid catalysts like zeolites or sulfuric acid can be a crucial step in the synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-1-ol has several scientific research applications:
Chemistry: It is used as a reagent and intermediate in organic synthesis.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biochemical effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethyltetrahydrofuran: A similar compound with a tetramethyloxolane ring but lacking the amino alcohol group.
2,5-Dimethylhexane-2,5-diol: A precursor in the synthesis of 2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-1-ol.
Uniqueness
This compound is unique due to its combination of a tetramethyloxolane ring and an amino alcohol group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H23NO2 |
---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
2-[(2,2,5,5-tetramethyloxolan-3-yl)amino]propan-1-ol |
InChI |
InChI=1S/C11H23NO2/c1-8(7-13)12-9-6-10(2,3)14-11(9,4)5/h8-9,12-13H,6-7H2,1-5H3 |
InChI Key |
DPPLIWRTHGGLTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC1CC(OC1(C)C)(C)C |
Origin of Product |
United States |
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